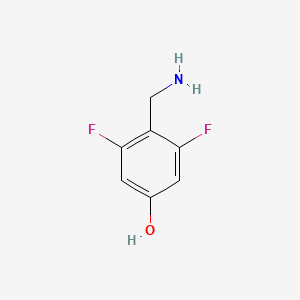4-(Aminomethyl)-3,5-difluorophenol
CAS No.: 771573-21-8
Cat. No.: VC3256553
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 771573-21-8 |
|---|---|
| Molecular Formula | C7H7F2NO |
| Molecular Weight | 159.13 g/mol |
| IUPAC Name | 4-(aminomethyl)-3,5-difluorophenol |
| Standard InChI | InChI=1S/C7H7F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2 |
| Standard InChI Key | WRHIZEUURGUQHJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)CN)F)O |
| Canonical SMILES | C1=C(C=C(C(=C1F)CN)F)O |
Introduction
Chemical Identity and Physical Properties
4-(Aminomethyl)-3,5-difluorophenol is identified by the CAS Registry Number 771573-21-8, providing a unique identifier for this chemical entity in scientific literature and databases. The compound possesses a molecular formula of C7H7F2NO, corresponding to a molecular weight of 159.13 g/mol. The structural composition includes a phenol core with two fluorine atoms at positions 3 and 5, while an aminomethyl group occupies position 4, creating a distinctive chemical architecture with specific electronic and reactive properties.
The compound can be further identified through several standardized chemical identifiers, facilitating its recognition across different chemical databases and research contexts:
| Property | Value |
|---|---|
| CAS Number | 771573-21-8 |
| Molecular Formula | C7H7F2NO |
| Molecular Weight | 159.13 g/mol |
| IUPAC Name | 4-(aminomethyl)-3,5-difluorophenol |
| Standard InChI | InChI=1S/C7H7F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2 |
| Standard InChIKey | WRHIZEUURGUQHJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)CN)F)O |
| PubChem Compound ID | 45083281 |
Structural Characteristics
The structure of 4-(Aminomethyl)-3,5-difluorophenol exhibits several noteworthy features that distinguish it from similar compounds. The phenol ring serves as the core structural element, with the hydroxyl group providing a site for hydrogen bonding and acid-base interactions. The two fluorine atoms at positions 3 and 5 create a symmetrical arrangement around the ring, significantly influencing the electronic properties of the compound.
The aminomethyl group at position 4 extends from the aromatic ring, providing a basic center that can participate in various chemical interactions. This structural arrangement creates a molecule with distinct regions of reactivity, making it potentially valuable in diverse chemical applications.
Comparison with Related Compounds
To contextualize the properties of 4-(Aminomethyl)-3,5-difluorophenol, it is valuable to compare it with structurally related compounds. The table below highlights some comparisons with related difluorinated aromatic compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-(Aminomethyl)-3,5-difluorophenol | C7H7F2NO | 159.13 g/mol | Contains aminomethyl and hydroxyl groups |
| 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | 154.12 g/mol | Contains amino and nitrile groups instead |
| Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | 201.17 g/mol | Contains amino and ethyl ester groups |
| 3,5-Difluoropyridine | C5H3F2N | 115.08 g/mol | Pyridine ring instead of phenol; lacks aminomethyl group |
The differences in functional groups significantly impact the chemical behavior and potential applications of these compounds. For instance, while 4-(Aminomethyl)-3,5-difluorophenol features both basic (aminomethyl) and acidic (phenol) groups, compounds like 4-amino-3,5-difluorobenzonitrile contain the strongly electron-withdrawing nitrile group, leading to different electronic properties and reactivity patterns .
Research Applications and Significance
The unique structural features of 4-(Aminomethyl)-3,5-difluorophenol suggest several potential applications in research and development contexts:
Medicinal Chemistry
Fluorinated organic compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The 3,5-difluorophenol motif, combined with the aminomethyl functionality, could serve as a valuable building block in medicinal chemistry efforts. The compound's dual functionality (amino and phenolic groups) provides multiple sites for potential derivatization in drug discovery programs.
Materials Science
Fluorinated aromatic compounds have found applications in materials science due to their unique electronic properties and potential for intermolecular interactions. The hydrogen-bonding capabilities of 4-(Aminomethyl)-3,5-difluorophenol, combined with the electronic effects of the fluorine atoms, could make it useful in the development of specialized materials with tailored properties.
Synthetic Chemistry
As a functionalized building block, 4-(Aminomethyl)-3,5-difluorophenol offers synthetic chemists a valuable starting point for creating more complex molecular architectures. The presence of multiple functional groups provides diverse handles for selective chemical transformations.
Analytical Chemistry Applications
In the field of analytical chemistry, 4-(Aminomethyl)-3,5-difluorophenol could serve various purposes, particularly in developing specialized reagents or standards. The compound's molecular weight and unique structure make it identifiable through various analytical techniques:
-
Mass Spectrometry: The molecular ion and fragmentation pattern would provide characteristic signals for identification.
-
NMR Spectroscopy: The fluorine atoms would give distinct signals in 19F NMR, while the various proton environments would create a characteristic pattern in 1H NMR.
-
IR Spectroscopy: The presence of hydroxyl, amine, and C-F bonds would generate distinctive absorption bands.
The compound's analytical utility extends to its potential use in mass molarity calculations, as suggested by the available tools for determining:
-
Mass of compound required for solutions of known volume and concentration
-
Volume needed to dissolve a known mass to a desired concentration
-
Concentration resulting from a specific mass in a given volume
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume